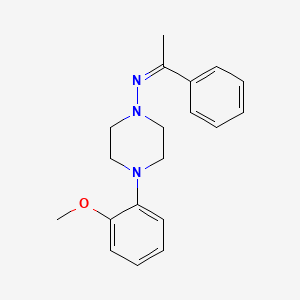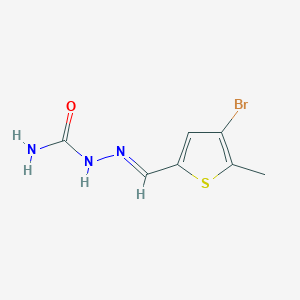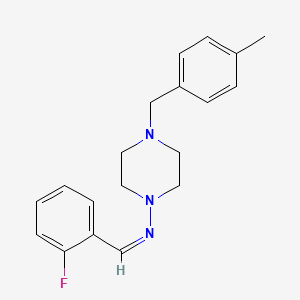
4-(2-methoxyphenyl)-N-(1-phenylethylidene)-1-piperazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-methoxyphenyl)-N-(1-phenylethylidene)-1-piperazinamine, also known as MPPI, is a chemical compound that has been of great interest to the scientific community due to its potential therapeutic applications. MPPI is a piperazine derivative that has been synthesized and studied for its pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 4-(2-methoxyphenyl)-N-(1-phenylethylidene)-1-piperazinamine is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic properties. 4-(2-methoxyphenyl)-N-(1-phenylethylidene)-1-piperazinamine has also been shown to modulate the activity of serotonin receptors, which may contribute to its anxiolytic and antidepressant properties.
Biochemical and Physiological Effects:
4-(2-methoxyphenyl)-N-(1-phenylethylidene)-1-piperazinamine has been shown to have a number of biochemical and physiological effects. It has been found to decrease dopamine release in the striatum, which may contribute to its antipsychotic properties. 4-(2-methoxyphenyl)-N-(1-phenylethylidene)-1-piperazinamine has also been shown to increase serotonin levels in the prefrontal cortex, which may contribute to its anxiolytic and antidepressant properties. In addition, 4-(2-methoxyphenyl)-N-(1-phenylethylidene)-1-piperazinamine has been found to have analgesic effects in animal models of neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(2-methoxyphenyl)-N-(1-phenylethylidene)-1-piperazinamine in lab experiments is its high potency and selectivity for dopamine D2 receptors. This allows for precise modulation of dopamine activity in the brain. However, one limitation of using 4-(2-methoxyphenyl)-N-(1-phenylethylidene)-1-piperazinamine is its poor solubility in water, which can make it difficult to administer in certain experimental paradigms.
Zukünftige Richtungen
There are several future directions for research on 4-(2-methoxyphenyl)-N-(1-phenylethylidene)-1-piperazinamine. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of Parkinson's disease and neuropathic pain. Another direction is to explore its use as a radioligand for imaging studies. Additionally, further research is needed to fully understand the mechanism of action of 4-(2-methoxyphenyl)-N-(1-phenylethylidene)-1-piperazinamine and its effects on neurotransmitter systems in the brain.
Synthesemethoden
The synthesis of 4-(2-methoxyphenyl)-N-(1-phenylethylidene)-1-piperazinamine involves the reaction of 1-phenylethylamine with 2-methoxybenzaldehyde in the presence of piperazine. The reaction proceeds through a Schiff base formation, followed by the reduction of the imine group to yield the final product. The synthesis of 4-(2-methoxyphenyl)-N-(1-phenylethylidene)-1-piperazinamine has been optimized to yield high purity and yield.
Wissenschaftliche Forschungsanwendungen
4-(2-methoxyphenyl)-N-(1-phenylethylidene)-1-piperazinamine has been studied extensively for its potential therapeutic applications. It has been found to exhibit antipsychotic, anxiolytic, and antidepressant properties in animal models. 4-(2-methoxyphenyl)-N-(1-phenylethylidene)-1-piperazinamine has also been shown to have potential in the treatment of neuropathic pain and Parkinson's disease. In addition, 4-(2-methoxyphenyl)-N-(1-phenylethylidene)-1-piperazinamine has been studied for its potential use as a radioligand for imaging studies.
Eigenschaften
IUPAC Name |
(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-phenylethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-16(17-8-4-3-5-9-17)20-22-14-12-21(13-15-22)18-10-6-7-11-19(18)23-2/h3-11H,12-15H2,1-2H3/b20-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEIINGXJAKFEF-SILNSSARSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN1CCN(CC1)C2=CC=CC=C2OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/N1CCN(CC1)C2=CC=CC=C2OC)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-phenylethanimine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-hydroxy-4-methyl-2-(1-pyrrolidinylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5910472.png)

![N-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5910495.png)


![N-[(4-fluorophenyl)(4-morpholinyl)methylene]benzenesulfonamide](/img/structure/B5910504.png)

![3-hydroxy-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5910526.png)

![2-[(2-methylphenyl)amino]-N'-(2-naphthylmethylene)acetohydrazide](/img/structure/B5910535.png)



